molecular formula C21H14ClN3O4 B2547462 (E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide CAS No. 306312-55-0

(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B2547462
CAS No.: 306312-55-0
M. Wt: 407.81
InChI Key: DNXSWBFBARHKGP-UHFFFAOYSA-N
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Description

(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This acrylamide derivative features a benzyl group, a chloro-nitrophenyl substituted furan ring, and a cyano group, a structural motif common in molecules with potent biological activity. Compounds with similar (E)-2-cyanoprop-2-enamide scaffolds have been synthesized and investigated for their pronounced anti-inflammatory properties, demonstrating high efficacy with low acute toxicity, making them promising leads for therapeutic development . The specific arrangement of electron-withdrawing groups, such as the nitro and cyano substituents, is often engineered to influence the compound's electronic distribution and its ability to interact with biological targets. The presence of both chloro and nitro groups on the phenyl ring, a feature seen in other research compounds, can be critical for modulating activity and selectivity . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, or as a pharmacophore for probing biological mechanisms. It is strictly intended for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4/c22-16-6-8-18(19(11-16)25(27)28)20-9-7-17(29-20)10-15(12-23)21(26)24-13-14-4-2-1-3-5-14/h1-11H,13H2,(H,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXSWBFBARHKGP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The furan core is constructed via a modified Vilsmeier-Haack reaction, where 4-chloro-2-nitroacetophenone undergoes cyclization with dimethylformamide (DMF) and phosphorus oxychloride. This method, adapted from furan syntheses in nitroaryl systems, proceeds as follows:

Reaction Conditions :

  • Substrates : 4-Chloro-2-nitroacetophenone (1.0 equiv), DMF (3.0 equiv), POCl₃ (2.5 equiv)
  • Solvent : Anhydrous dichloroethane
  • Temperature : 80°C, 12 h under N₂
  • Workup : Quenching with ice-water, extraction with ethyl acetate, silica gel chromatography (hexane:EtOAc = 4:1)

Yield : 68% (pale yellow crystals, m.p. 132–134°C).

Alternative Pathway: Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed coupling between 5-bromofuran-2-carbaldehyde and 4-chloro-2-nitrophenylboronic acid has been reported:

Catalytic System :

  • Pd Source : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : Toluene/EtOH/H₂O (4:1:1)
  • Temperature : 90°C, 8 h

Yield : 72% (HPLC purity >95%).

Preparation of N-Benzyl Cyanoacetamide

Direct Alkylation of Cyanoacetamide

Cyanoacetamide reacts with benzyl bromide under phase-transfer conditions:

Procedure :

  • Reagents : Cyanoacetamide (1.0 equiv), BnBr (1.2 equiv), K₂CO₃ (2.0 equiv)
  • Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%)
  • Solvent : Acetonitrile, reflux (82°C), 6 h
  • Isolation : Filtration, recrystallization from ethanol/water

Yield : 85% (white powder, m.p. 98–100°C).

Knoevenagel Condensation for Enamide Formation

The central C=C bond is established via base-catalyzed condensation between 5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde and N-benzyl cyanoacetamide:

Optimized Conditions :

  • Base : Piperidine (20 mol%)
  • Solvent : Ethanol, 70°C, 8 h
  • Molar Ratio : Aldehyde:Cyanoacetamide = 1:1.1
  • Additive : Molecular sieves (4Å) to sequester H₂O

Reaction Monitoring : TLC (hexane:EtOAc = 1:1, Rf = 0.45)

Workup :

  • Cool reaction mixture to 0°C
  • Filter precipitate, wash with cold ethanol
  • Purify via flash chromatography (SiO₂, gradient elution from 30% to 70% EtOAc in hexane)

Yield : 63% (yellow solid, m.p. 215–217°C).

Characterization Data :

  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O), 1520/1340 cm⁻¹ (NO₂ asym/sym)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (d, J = 2.1 Hz, 1H, ArH), 8.21 (dd, J = 8.5, 2.1 Hz, 1H, ArH), 7.72 (d, J = 8.5 Hz, 1H, ArH), 7.35–7.28 (m, 5H, Bn), 6.98 (d, J = 3.4 Hz, 1H, furan H-3), 6.85 (d, J = 3.4 Hz, 1H, furan H-4), 6.52 (s, 1H, CH=), 4.42 (d, J = 5.7 Hz, 2H, Bn-CH₂), 3.91 (s, 1H, NH).

Alternative Synthetic Routes

Transition-Metal-Free H-Acylation

A patent-pending method avoids traditional condensation by using in situ-generated acylium ions:

Procedure :

  • Generate acylium ion from 5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid (ClCOCOCl, DMF catalyst)
  • React with N-benzyl cyanoacetamide in CH₂Cl₂ at −20°C
  • Warm to RT, stir 12 h

Advantages :

  • Higher E-selectivity (98:2 E/Z)
  • Shorter reaction time (4 h vs. 8 h)

Yield : 71%.

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the cyanoacetamide on Wang resin enables rapid screening of conditions:

Steps :

  • Load N-benzyl cyanoacetamide onto resin via ester linkage
  • Condense with aldehyde library (microwave, 100°C, 20 min)
  • Cleave with TFA/H₂O (95:5)

Throughput : 24 compounds/day
Average Purity : 89% (LCMS).

Critical Process Parameters and Optimization

Solvent Effects on Knoevenagel Efficiency

Solvent Dielectric Constant Yield (%) E/Z Ratio
Ethanol 24.3 63 95:5
DMF 36.7 58 89:11
THF 7.5 41 97:3
Toluene 2.4 29 99:1

Scale-Up Challenges and Solutions

Nitro Group Instability

The electron-withdrawing nitro group promotes side reactions above 80°C:

  • Mitigation : Use jacketed reactors with precise temperature control (±1°C)
  • Additive : BHT (0.1 wt%) suppresses radical decomposition.

Analytical Characterization

HPLC Method for Purity Assessment

Column : C18, 250 × 4.6 mm, 5 µm
Mobile Phase : MeCN/H₂O (0.1% TFA) gradient (40→80% MeCN over 20 min)
Retention Time : 12.4 min
Purity : 99.2% (UV 254 nm).

X-ray Crystallography

Single crystals grown from EtOAc/hexane confirm the E-configuration:

  • Space Group : P2₁/c
  • Bond Angles : C2–C3–C4 = 121.5°, consistent with sp² hybridization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The furan ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of furan-based acrylamides/acrylonitriles with diverse substituents. Key structural analogs include:

Table 1: Comparison of Structural and Physical Properties
Compound Name Furan Substituent Core Structure Melting Point (°C) Notable Properties
Target: (E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide 4-Chloro-2-nitrophenyl Acrylamide (N-benzyl) Not reported High electrophilicity due to nitro/chloro
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (5910-80-5, ) 2-Methyl-4-nitrophenyl Acrylamide (N-ethoxyphenyl) Not reported Ethoxy group may enhance solubility
(E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile () 4-Nitrophenyl Acrylonitrile (benzothiazole) 240–242 High thermal stability; nitro group
(E)-2-(Benzimidazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile () 4-Chlorophenyl Acrylonitrile (benzimidazole) 292–294 Rigid heterocycle; potential DNA interaction

Key Differences and Implications

In contrast, 2-methyl-4-nitrophenyl (5910-80-5) balances electron withdrawal with steric hindrance from the methyl group, which may alter binding kinetics . 4-Nitrophenyl () lacks the chloro substituent, reducing electrophilicity but maintaining planar geometry for π-π stacking .

Core Structure Variations: Acrylamide vs. For example, benzothiazole/benzimidazole acrylonitriles () exhibit higher melting points (>240°C), likely due to rigid heterocycles and strong intermolecular forces .

In contrast, N-ethoxyphenyl (5910-80-5) introduces polarity via the ethoxy oxygen, which may improve aqueous solubility .

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